molecular formula C14H21N B12943794 (S)-2-(4-Tert-butylphenyl)pyrrolidine CAS No. 1228547-77-0

(S)-2-(4-Tert-butylphenyl)pyrrolidine

Cat. No.: B12943794
CAS No.: 1228547-77-0
M. Wt: 203.32 g/mol
InChI Key: JFBLTILAHRPXNP-ZDUSSCGKSA-N
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Description

(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-(tert-butyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 4-(tert-butyl)benzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between (S)-pyrrolidine and 4-(tert-butyl)benzaldehyde to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the condensation and reduction steps, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines or phenyl derivatives.

Scientific Research Applications

(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of a tert-butyl group.

    (S)-2-(4-Ethylphenyl)pyrrolidine: Similar structure but with an ethyl group instead of a tert-butyl group.

    (S)-2-(4-Isopropylphenyl)pyrrolidine: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and electronic effects play a crucial role .

Properties

CAS No.

1228547-77-0

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

(2S)-2-(4-tert-butylphenyl)pyrrolidine

InChI

InChI=1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3/t13-/m0/s1

InChI Key

JFBLTILAHRPXNP-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCCN2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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